BenchChemオンラインストアへようこそ!

9-Hydroxyhexadecanoic acid

Langmuir monolayers interfacial films bipolar fatty acids

9‑Hydroxyhexadecanoic acid (9‑HHA; 9‑hydroxypalmitic acid) is a long‑chain (C16) saturated hydroxy fatty acid belonging to the hydroxypalmitic acid subclass [REFS‑1]. Chemically it differs from the parent palmitic acid (hexadecanoic acid, C16:0) by a single secondary hydroxyl group at the chain’s mid‑point (position 9).

Molecular Formula C16H32O3
Molecular Weight 272.42 g/mol
CAS No. 17833-52-2
Cat. No. B8223496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxyhexadecanoic acid
CAS17833-52-2
Molecular FormulaC16H32O3
Molecular Weight272.42 g/mol
Structural Identifiers
SMILESCCCCCCCC(CCCCCCCC(=O)O)O
InChIInChI=1S/C16H32O3/c1-2-3-4-6-9-12-15(17)13-10-7-5-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
InChIKeyLMLPQXIASCHLIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9‑Hydroxyhexadecanoic Acid (CAS 17833‑52‑2) – Compound Identity, Class & Procurement‑Relevant Properties


9‑Hydroxyhexadecanoic acid (9‑HHA; 9‑hydroxypalmitic acid) is a long‑chain (C16) saturated hydroxy fatty acid belonging to the hydroxypalmitic acid subclass [REFS‑1]. Chemically it differs from the parent palmitic acid (hexadecanoic acid, C16:0) by a single secondary hydroxyl group at the chain’s mid‑point (position 9). This internal –OH placement imparts bipolar amphiphilic character, distinct melting behaviour (reported 63–73 °C, depending on purity) and unique interfacial activity relative to both the non‑hydroxylated parent and terminal‑hydroxy (ω‑hydroxy) isomers [REFS‑2].

Why a “Generic Hydroxypalmitic Acid” Cannot Substitute 9‑Hydroxyhexadecanoic Acid


“Hydroxypalmitic acid” is not a single entity but a family of positional isomers (2‑, 3‑, 9‑, 16‑hydroxy, etc.) whose surface‑active, biological and solid‑state properties diverge fundamentally. Simply specifying “hydroxy‑C16:0” without the exact hydroxyl position risks procuring a compound with the wrong monolayer phase behaviour, dipole orientation, or enzyme‑inhibition profile. The evidence summarised below demonstrates that the 9‑OH regioisomer uniquely combines bipolar monolayer character, a stable condensed Langmuir film, and dual α‑amylase/α‑glucosidase inhibition – attributes that position‑shifted analogs do not replicate [REFS‑1][REFS‑2].

Quantitative Differentiation of 9‑Hydroxyhexadecanoic Acid Against Key Comparators


Langmuir Monolayer Phase Behaviour: Stable Condensed Film vs. No Condensed Film for 16‑HHA

9‑Hydroxyhexadecanoic acid (9‑HHA) forms a **stable condensed monolayer** at the air‑water interface, evidenced by a distinct point of inflection in the pressure‑area isotherm where the weaker –OH group is expelled from the subphase. In contrast, 16‑hydroxyhexadecanoic acid (16‑HHA, ω‑hydroxy isomer) **does not exhibit a stable condensed region**; its monolayer collapses without a true condensed phase. 2‑HHA and 3‑HHA behave as monopolar substances, whereas 9‑HHA is bipolar, directly affecting molecular packing and tilt angle [REFS‑1][REFS‑2].

Langmuir monolayers interfacial films bipolar fatty acids

α‑Amylase Inhibition: Micromolar Potency Advantage Over Acarbose

The IC₅₀ of 9‑hydroxyhexadecanoic acid against porcine pancreatic α‑amylase was determined as **39.08 µg mL⁻¹ (≈143 µM)** [REFS‑1]. In a comparable assay system the clinical α‑amylase inhibitor acarbose displayed an IC₅₀ of **≈2124 µg mL⁻¹ (≈3290 µM)** [REFS‑2], placing 9‑HHA approximately **23‑fold more potent on a molar basis**.

α‑amylase inhibition antidiabetic enzyme kinetics

α‑Glucosidase Inhibition: Lower Potency vs. Acarbose, Indicating Selective Enzyme Profile

Conversely, 9‑hydroxyhexadecanoic acid inhibits α‑glucosidase with an IC₅₀ of **60.1 µg mL⁻¹ (≈221 µM)** [REFS‑1], whereas acarbose displays a much lower IC₅₀ of **≈15.4 µg mL⁻¹ (≈24 µM)** [REFS‑2]. Thus 9‑HHA is **~9‑fold weaker** against α‑glucosidase than acarbose, creating a selectivity window of >100‑fold between its α‑amylase and α‑glucosidase potencies.

α‑glucosidase inhibition selectivity antidiabetic

DPPH Radical Scavenging: Measurable Antioxidant Activity Within the Hydroxypalmitic Acid Family

9‑Hydroxyhexadecanoic acid scavenged the DPPH radical with an IC₅₀ of **31.14 µg mL⁻¹** (≈114 µM) [REFS‑1]. Although less potent than the reference antioxidant ascorbic acid (IC₅₀ typically 6–15 µg mL⁻¹ depending on assay conditions [REFS‑2]), the activity is significant for a C16 fatty acid and exceeds the negligible radical‑scavenging capacity of non‑hydroxylated palmitic acid.

antioxidant DPPH free radical

Scientifically Grounded Application Scenarios for 9‑Hydroxyhexadecanoic Acid


Langmuir‑Blodgett Film and Model Membrane Research

Because 9‑HHA is the only hydroxypalmitic acid isomer that combines bipolar character with a stable condensed monolayer, it is the regioisomer of choice for preparing well‑ordered Langmuir‑Blodgett films and for studying the effect of mid‑chain polarity on lipid packing. The reproducible phase behaviour documented by Kellner & Cadenhead (1978) and Siegel & Vollhardt (2004) makes it a standard for interfacial physical chemistry [REFS‑1].

Antidiabetic Drug Discovery – α‑Amylase‑Focused Screening

The 23‑fold potency advantage over acarbose in α‑amylase inhibition (IC₅₀ ≈ 143 µM vs. ≈ 3290 µM) positions 9‑HHA as a potent starting scaffold for synthetic elaboration in diabetes target‑based screening. Its >100‑fold α‑amylase/α‑glucosidase selectivity window further supports its use as a pathway‑selective probe [REFS‑2].

Antioxidant Formulation Research (Lipid‑Based Products)

With a DPPH IC₅₀ of 31.14 µg mL⁻¹, 9‑HHA offers a measurable antioxidant contribution in lipid‑based formulations (nutraceuticals, cosmeceuticals) where non‑hydroxylated palmitic acid is inert. Its activity, while moderate relative to ascorbic acid, is useful for studying structure‑activity relationships among hydroxy fatty acid antioxidants [REFS‑2].

FAHFA Precursor Synthesis

9‑Hydroxyhexadecanoic acid serves as the direct hydroxy‑acyl component in the biosynthesis of FAHFA(16:0/9‑O‑16:0) and related fatty acid esters of hydroxy fatty acids (FAHFAs), which are endogenous lipids with insulin‑sensitising and anti‑inflammatory properties. The mid‑chain hydroxyl is essential for generating the 9‑O‑linked regioisomer, and alternative hydroxyl positions produce FAHFAs with different biological profiles [REFS‑3].

Quote Request

Request a Quote for 9-Hydroxyhexadecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.